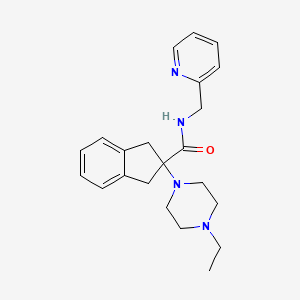![molecular formula C18H20O4 B5138411 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5138411.png)
4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde is a chemical compound that has been widely used in scientific research. It is commonly known as MPPB and is a selective antagonist of the serotonin 5-HT7 receptor. The compound has been used in various studies to investigate the role of the 5-HT7 receptor in different physiological and pathological processes.
Wirkmechanismus
MPPB is a selective antagonist of the serotonin 5-HT7 receptor. The 5-HT7 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system. The receptor is involved in various physiological processes, including circadian rhythm regulation, memory consolidation, and mood regulation. MPPB binds to the 5-HT7 receptor and blocks its activation by serotonin, leading to a decrease in the downstream signaling pathway.
Biochemical and Physiological Effects:
MPPB has been shown to have various biochemical and physiological effects. In studies investigating the role of the 5-HT7 receptor in circadian rhythm regulation, MPPB has been shown to disrupt the entrainment of the circadian clock to light-dark cycles. In studies investigating the role of the 5-HT7 receptor in memory consolidation, MPPB has been shown to impair long-term memory formation. In studies investigating the role of the 5-HT7 receptor in anxiety and depression, MPPB has been shown to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
MPPB has several advantages for lab experiments. It is a selective antagonist of the 5-HT7 receptor, which allows for the investigation of the specific role of this receptor in different processes. MPPB is also relatively stable and can be stored for extended periods. However, MPPB has some limitations for lab experiments. It has low solubility in water, which can make it challenging to administer to animals. Additionally, MPPB has some off-target effects, which can complicate the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the investigation of MPPB. One area of research is the role of the 5-HT7 receptor in sleep disorders. MPPB has been shown to disrupt circadian rhythm regulation, and further investigation into the role of the 5-HT7 receptor in sleep disorders could lead to the development of new treatments. Another area of research is the role of the 5-HT7 receptor in neurodegenerative diseases. MPPB has been shown to have neuroprotective effects in some studies, and further investigation into this area could lead to the development of new treatments for neurodegenerative diseases.
Synthesemethoden
The synthesis of MPPB involves several steps. The first step is the synthesis of 2-methoxy-4-methylphenol, which is followed by the synthesis of 3-(2-methoxy-4-methylphenoxy)propyl bromide. The final step involves the reaction of 3-(2-methoxy-4-methylphenoxy)propyl bromide with benzaldehyde to produce MPPB.
Wissenschaftliche Forschungsanwendungen
MPPB has been used in various scientific research studies to investigate the role of the 5-HT7 receptor in different physiological and pathological processes. Some of the research areas where MPPB has been used include circadian rhythm regulation, memory consolidation, anxiety, depression, and schizophrenia.
Eigenschaften
IUPAC Name |
4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-14-4-9-17(18(12-14)20-2)22-11-3-10-21-16-7-5-15(13-19)6-8-16/h4-9,12-13H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLBTBITIKNINY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxypropyl)-N'-[3-(methylthio)propyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5138328.png)
![N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5138333.png)
![{1-[3-(benzyloxy)-4-methoxybenzyl]-2-pyrrolidinyl}methanol](/img/structure/B5138343.png)
![5-[10-bromo-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenol](/img/structure/B5138344.png)
![ethyl (5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5138356.png)
![isopropyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5138357.png)
![2-[4-(2-thienylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5138369.png)

![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5138390.png)

![6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-N-[4-(methylthio)phenyl]-4H-pyran-3-carboxamide](/img/structure/B5138404.png)
![2-[(4-hydroxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B5138410.png)
![methyl 5-oxo-5-(4-{3-oxo-3-[(3-pyridinylmethyl)amino]propyl}-1-piperidinyl)pentanoate](/img/structure/B5138414.png)
![N-benzyl-1-cyclopropyl-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5138429.png)